2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol
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Overview
Description
2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is an organic compound with the molecular formula C11H16BrNO2. It is characterized by the presence of a bromobenzyl group attached to an aminoethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol typically involves the reaction of 4-bromobenzylamine with ethylene glycol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The aminoethoxyethanol moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Chlorobenzyl)amino]ethoxy}ethanol
- 2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol
- 2-{2-[(4-Methylbenzyl)amino]ethoxy}ethanol
Uniqueness
Compared to similar compounds, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and industrial applications .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylamino]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMTSNBHGAYCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCOCCO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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